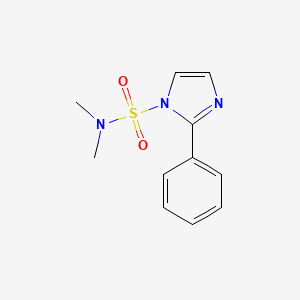
N,N-dimethyl-2-phenyl-1H-imidazole-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-2-phenyl-1H-imidazole-1-sulfonamide is an organic compound with the molecular formula C11H13N3O2S It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-phenyl-1H-imidazole-1-sulfonamide typically involves the reaction of N,N-dimethylformamide with isocyanates to form N,N-dimethylimidazole. This intermediate is then subjected to sulfonation to yield the final product . The reaction conditions often include the use of solvents such as methanol or chloroform and may require specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and high yield. The compound is typically purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-phenyl-1H-imidazole-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases are employed depending on the type of substitution reaction.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted imidazole derivatives.
Scientific Research Applications
N,N-dimethyl-2-phenyl-1H-imidazole-1-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-phenyl-1H-imidazole-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor antagonist, modulating various biochemical processes. Its sulfonamide group is known to interact with proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethylimidazole-1-sulfonamide
- N,N-dimethyl-1H-imidazole-1-sulfonamide
- 4-chloro-2-cyano-5-(4-(hydroxymethyl)phenyl)N,N-dimethyl-1H-imidazole-1-sulfonamide
Uniqueness
N,N-dimethyl-2-phenyl-1H-imidazole-1-sulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenyl group enhances its stability and reactivity compared to other similar compounds. Additionally, its sulfonamide group provides unique interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H13N3O2S |
|---|---|
Molecular Weight |
251.31 g/mol |
IUPAC Name |
N,N-dimethyl-2-phenylimidazole-1-sulfonamide |
InChI |
InChI=1S/C11H13N3O2S/c1-13(2)17(15,16)14-9-8-12-11(14)10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChI Key |
HRUJJTVDTWNCSS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N1C=CN=C1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















